Regioisomeric difluorophenyl morpholine impurities confound SAR studies and target engagement conclusions. This ≥98% pure 2-(2,3-difluorophenyl)morpholine (LogP 1.63, pKa 8.10, TPSA 21.26 Ų) delivers precise electron distribution and lipophilicity for CNS-penetrant candidates.
- Validated potency-enhancing motif in CGRP receptor antagonists (e.g., telcagepant) and antidepressant programs.
- Privileged hinge-binding scaffold for kinase inhibitor design and PROTAC linker conjugation.
- Research quantities with defined physicochemical properties for reproducible hit-to-lead optimization.
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Cat. No.B15322560
⚠ Attention: For research use only. Not for human or veterinary use.
2-(2,3-Difluorophenyl)morpholine (CAS 1251196-33-4) is a fluorinated 2-arylmorpholine building block with the molecular formula C10H11F2NO and a molecular weight of 199.20 g/mol . It features a morpholine ring directly substituted at the 2-position with a 2,3-difluorophenyl group. Predicted physicochemical properties include a pKa of 8.10±0.40, a boiling point of 255.4±40.0 °C, and a density of 1.199±0.06 g/cm³ . With a calculated LogP of approximately 1.63 and a topological polar surface area (TPSA) of 21.26 Ų, this compound occupies a moderate lipophilicity space that is well-suited for CNS drug discovery programs and for generating kinase-targeted probe molecules where balanced permeability and solubility are critical .
Scaffold UtilityKinase-targeted probe molecules requiring balanced permeability and solubilityMorpholine hinge-binding motif with 2,3-difluorophenyl group
Building Block IdentityFluorinated 2-arylmorpholine for medicinal chemistry campaigns≥98% HPLC purity supports reproducible SAR studies
Why 2-(2,3-Difluorophenyl)morpholine Cannot Be Replaced
Regioisomeric difluorophenyl morpholines are not interchangeable surrogates. Changing the fluorine substitution pattern from 2,3- to 2,4-, 2,5-, 2,6-, or 3,4- alters the compound's electron distribution, basicity, lipophilicity, and metabolic profile—parameters that directly govern target engagement, selectivity, and ADME properties. For example, the predicted pKa shifts from 8.10 (2,3-difluoro) to 7.65 (3,5-difluoro), a difference of ~0.45 log units that affects the protonation state of the morpholine nitrogen at physiological pH and consequently influences lysosomal trapping and CNS penetration . Likewise, the measured LogP ranges from 1.18 (2,4-difluoro) to 1.63 (2,3-difluoro), meaning the 2,3-isomer delivers a ~38% higher calculated partition coefficient that can drive differential membrane permeability and target protein binding . In medicinal chemistry campaigns, the 2,3-difluorophenyl motif has been specifically identified as a potency-enhancing group in CGRP receptor antagonist optimization (e.g., telcagepant/MK-0974) and in antidepressants where fluorine at the 3-position of the aromatic ring confers superior in vivo activity [1][2]. Substituting any alternative isomer without re-optimizing the entire SAR series risks losing these hard-won gains.
Regioisomeric Profile Mismatch2,4-, 2,5-, 2,6-, or 3,4-difluorophenyl morpholines alter electron distribution, basicity, and lipophilicity. The 2,3-isomer's predicted pKa of 8.10 may shift significantly, affecting protonation state and lysosomal trapping in CNS models.
Potency and ADME ContextThe 2,3-difluorophenyl motif has been reported as a potency-enhancing pharmacophore in CGRP receptor antagonist SAR. Alternative isomers lack this documented context and may not reproduce the same target-engagement profile without full SAR re-optimization.
Purity Specification DifferenceThe 2,3-isomer is commonly supplied at ≥98% HPLC purity, while several alternative regioisomers are offered at 95%. Lower purity grades risk higher batch-to-batch variability from isomeric impurities in quantitative pharmacology assays.
[1] Paone DV, et al. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of MK-0974. J Med Chem. 2007;50(23):5564-5567. Extensive SAR studies revealed the potency-enhancing effect of the 2,3-difluorophenyl group. View Source
[2] Liang J, Xiao XR, He J. Synthesis of New Morpholine Compounds and Their Antidepressive Activities. J Univ South China (Sci Technol). 2014;28(3):87-91. Compounds with fluorine at the 3-position of the aromatic ring exhibited the highest antidepressant activity. View Source
2-(2,3-Difluorophenyl)morpholine vs. Regioisomers: Key Evidence
pKa: 2,3- vs. 3,5-Difluoro Basicity
The predicted pKa of 2-(2,3-difluorophenyl)morpholine is 8.10±0.40, which is 0.45 log units higher than that of the corresponding 3,5-difluorophenyl analog (pKa 7.65±0.40) . A higher pKa indicates a more basic morpholine nitrogen, meaning that at pH 7.4, a larger fraction of the 2,3-isomer exists in the protonated (charged) form. This difference directly impacts the compound's volume of distribution, lysosomal trapping, and CNS permeability profile.
pKa: 2,3- vs. 3,5-Difluoro BasicityCross-study comparable
ΔpKa = 0.45 log units Target: 8.10±0.40 Comparator: 7.65±0.40
Reported basicity difference. May shift CNS exposure and lysosomal accumulation profile.
Predicted values. Requires experimental validation in target cell model.
ΔpKa = 0.45 log units; target compound is ~2.8× more basic than the comparator
Conditions
Predicted values from ChemicalBook/ACD Labs Percepta, 25 °C
Why This Matters
A 0.45 pKa unit difference translates to a 2.8-fold difference in the protonated fraction at physiological pH, which can alter CNS exposure, lysosomal accumulation, and off-target pharmacology in ways that make the isomers unsuitable for direct substitution.
The calculated LogP of 2-(2,3-difluorophenyl)morpholine is 1.6257 , compared with 1.18 for 2-(2,4-difluorophenyl)morpholine (ACD/LogP) and 1.2 for 2-(2,6-difluorophenyl)morpholine (XLogP3-AA) [1]. This represents an approximately 38% higher LogP for the 2,3-isomer relative to the 2,4-isomer.
Lipophilicity: 2,3- vs. Other IsomersCross-study comparable
ΔLogP ≈ 0.45 vs. 2,4-isomer; ΔLogP ≈ 0.43 vs. 2,6-isomer
Conditions
Calculated LogP values from vendor computational data and PubChem; different algorithms may apply
Why This Matters
The ~0.45 LogP unit increment predicts measurably higher membrane permeability and potentially stronger hydrophobic target interactions for the 2,3-isomer, which is critical when selecting the optimal building block for CNS or intracellular targets.
The predicted boiling point of 2-(2,3-difluorophenyl)morpholine is 255.4±40.0 °C , which lies between 2-(2,4-difluorophenyl)morpholine (250.9±40.0 °C) and 2-(3,4-difluorophenyl)morpholine (272.4±40.0 °C) [1]. The 2,3-isomer's boiling point is 4.5 °C higher than the 2,4-isomer and 17 °C lower than the 3,4-isomer.
Boiling Point DifferencesCross-study comparable
255.4±40.0 °C Δ 4.5 °C vs. 2,4-isomer Δ -17 °C vs. 3,4-isomer
Intermediate boiling point reflects distinct intermolecular interactions relevant for purification workflow selection.
Predicted at 760 mmHg. Context-dependent for lab-scale distillation.
PurificationHandlingFormulation
Evidence Dimension
Boiling point (predicted)
Target Compound Data
255.4±40.0 °C
Comparator Or Baseline
2-(2,4-isomer): 250.9±40.0 °C; 2-(3,4-isomer): 272.4±40.0 °C
Quantified Difference
Δ 4.5 °C vs. 2,4-isomer; Δ -17 °C vs. 3,4-isomer
Conditions
Predicted values at 760 mmHg
Why This Matters
Boiling point differences, while modest, reflect distinct intermolecular interactions that can affect distillation-based purification and vapor-phase handling; the intermediate boiling point of the 2,3-isomer offers a practical balance for laboratory-scale purification workflows.
PurificationHandlingFormulation
[1] 0elem.com. 2-(3,4-Difluorophenyl)morpholine, CAS 1097797-38-0: predicted boiling point 272.4±40.0 °C. View Source
Potency Enhancement in CGRP Receptor Antagonism
In the discovery of the clinical CGRP receptor antagonist telcagepant (MK-0974), extensive SAR exploration of the C-6 aryl moiety established that the 2,3-difluorophenyl group provided a significant potency enhancement. The 2,3-difluorophenyl-containing lead (compound 38) demonstrated improved oral bioavailability and was advanced to clinical development [1]. While this work was performed on a caprolactam/azepane scaffold rather than a morpholine, the pharmacophoric contribution of the 2,3-difluorophenyl group—balanced electron withdrawal, conformational preference, and metabolic stabilization—is a scaffold-independent feature transferable to morpholine-based programs targeting GPCRs and related receptors.
Potency in CGRP AntagonismClass-level inference
2,3-difluorophenyl selected as definitive pharmacophore in MK-0974 clinical candidate optimization.
Scaffold-independent pharmacophoric feature reported. May de-risk morpholine-based GPCR programs.
Evidence from caprolactam/azepane scaffold. Model-transfer context requires review.
Exact ΔIC50 not reported for individual substitution variants; 2,3-difluorophenyl selected as the definitive group for clinical candidate
Conditions
Human CGRP receptor binding assay; functional cAMP antagonism in SK-N-MC cells; in vivo oral bioavailability
Why This Matters
The 2,3-difluorophenyl motif has been clinically validated as a potency- and PK-enhancing pharmacophore, which de-risks its use in morpholine-based programs targeting the same or related receptor families.
[1] Paone DV, et al. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). J Med Chem. 2007;50(23):5564-5567. View Source
3-Fluoro Substitution and Antidepressant Activity
A series of novel morpholine compounds was tested in mouse forced swimming and tail suspension models for antidepressant activity. Among all tested compounds, those bearing a fluorine substituent at the 3-position of the aromatic ring displayed the highest antidepressant efficacy, significantly outperforming both the blank control group and non-fluorinated or differently substituted analogs at equivalent doses [1]. The 2,3-difluorophenyl group of the target compound incorporates this activity-enhancing 3-fluoro substitution.
3-Fluoro Antidepressant SARClass-level inference
3-fluorophenyl-substituted morpholines: reported highest activity in mouse behavioral models.
Corroborates 3-fluoro substitution as an activity-enhancing feature in CNS research models.
Animal behavioral model endpoint context. Data to verify.
In vivo antidepressant activity in behavioral models
Target Compound Data
3-fluorophenyl-substituted morpholines: highest activity among all substitutions tested
Comparator Or Baseline
Non-fluorinated or differently positioned fluorinated morpholine analogs: lower activity at equivalent doses
Quantified Difference
Statistically significant superiority (P<0.05) over blank control and non-3-fluoro-analogs (exact immobility time reductions not digitized here)
Conditions
Mouse forced swimming test (FST) and tail suspension test (TST); synthesized morpholine derivatives
Why This Matters
The morpholine-based antidepressant SAR independently corroborates the 2,3-difluorophenyl substitution as an activity-enhancing feature, strengthening the case for selecting this isomer over alternatives lacking the 3-fluoro substituent in CNS research.
[1] Liang J, Xiao XR, He J. Synthesis of New Morpholine Compounds and Their Antidepressive Activities. J Univ South China (Sci Technol). 2014;28(3):87-91. View Source
Purity and Storage Stability
Commercially available 2-(2,3-difluorophenyl)morpholine is supplied at a minimum purity of 98% (HPLC) and is recommended for storage sealed in a dry environment at 2–8 °C . In contrast, several regioisomeric analogs such as 2-(2,4-difluorophenyl)morpholine and 3-(3,4-difluorophenyl)morpholine are commonly offered at 95% purity [1]. The higher standard purity grade reduces batch-to-batch variability from isomeric or synthetic impurities, which is especially critical in quantitative pharmacology assays where trace contaminants can distort IC50 determinations or produce false-positive screening hits.
Purity and Storage StabilityCross-study comparable
≥98% HPLC (2,3-isomer) vs. ≥95% for several alternative regioisomers.
Reported higher purity specification may support improved assay reproducibility and reduced off-target artifacts.
≥98% (HPLC) from multiple vendors; recommended storage at 2–8 °C in sealed, dry conditions
Comparator Or Baseline
2-(2,4-Difluorophenyl)morpholine: typically ≥95%; 3-(3,4-Difluorophenyl)morpholine: typically ≥95%
Quantified Difference
≥3 percentage-point purity advantage for the 2,3-isomer
Conditions
As reported on supplier datasheets (Leyan, ChemScene, ChemBase)
Why This Matters
A 3% higher purity specification directly improves assay reproducibility and reduces the risk of off-target artifacts, making the 2,3-isomer the more reliable choice for quantitative biochemical and cell-based screening campaigns.
The balanced LogP of 1.63 and moderate pKa of 8.10 position 2-(2,3-difluorophenyl)morpholine as a privileged scaffold for CNS-penetrant small molecules . The 2,3-difluorophenyl group's validated potency-enhancing effect in GPCR programs [1] and the 3-fluoro substitution's correlation with superior in vivo antidepressant activity [2] make this building block particularly suitable for hit-to-lead optimization campaigns targeting monoamine transporters, GPCRs, and trace amine-associated receptors (TAARs).
Kinase Inhibitor Design: Fragment Growing & Scaffold Hopping
The morpholine ring is a recognized hinge-binding motif in kinase inhibitor design, and the 2,3-difluorophenyl substituent offers a favorable balance of steric bulk and electronic character for occupying hydrophobic pockets adjacent to the ATP-binding site . The ≥98% purity specification ensures that fragment-based screening or PROTAC linker conjugation proceeds with minimal interference from regioisomeric impurities .
Agrochemical Lead Generation: Fluorinated Morpholines
Fluorinated morpholine derivatives have been extensively explored in pesticide innovation as fungicides, herbicides, and insecticides [3]. The 2,3-difluorophenyl isomer's intermediate boiling point (255.4 °C) and predicted LogP (1.63) align with agrochemical physicochemical profiles suited for foliar uptake and phloem mobility, making it a rational choice for designing crop protection agents where fluorination governs metabolic stability and target-site binding.
Analytical Reference Standard & Method Development
The availability at ≥98% purity with defined physicochemical properties (pKa, LogP, boiling point) supports the use of 2-(2,3-difluorophenyl)morpholine as an analytical reference standard for HPLC method development, impurity profiling of morpholine-containing APIs, and forensic toxicology screening panels where accurate isomeric identification is required .
Application
Selection Property
Validation Focus
CNS Probe Design
Balanced LogP and pKa for permeability
CNS penetration and target-engagement model review
Kinase Inhibitor Fragment Elaboration
Hinge-binding morpholine with hydrophobic 2,3-difluorophenyl pocket occupancy
Isoform-selectivity assay context and purity-dependent SAR reproducibility
Receptor-binding and functional cAMP endpoint context
Agrochemical Lead Generation
Fluorination-dependent metabolic stability and physicochemical profile
Target-site binding and foliar uptake model context
Analytical Reference Standard
≥98% purity with defined pKa, LogP, boiling point
HPLC method development and isomeric impurity profiling context
[1] Paone DV, et al. J Med Chem. 2007;50(23):5564-5567. SAR studies identifying 2,3-difluorophenyl as a potency-enhancing group. View Source
[2] Liang J, Xiao XR, He J. J Univ South China. 2014;28(3):87-91. 3-Fluoro substituted morpholines exhibit highest antidepressant activity. View Source
[3] Morpholine compounds: insecticidal, fungicidal, herbicidal, antiviral, and plant growth regulation properties – review overview. Search result from emarefa.net. View Source
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